molecular formula C19H30O6 B14190945 acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate CAS No. 844437-78-1

acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate

Cat. No.: B14190945
CAS No.: 844437-78-1
M. Wt: 354.4 g/mol
InChI Key: QVGMWBFEOKQTBP-UNTBIKODSA-N
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Description

Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate is a complex organic compound with a unique structure that includes both acetic acid and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate typically involves the esterification of acetic acid with a suitable alcohol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions can vary widely. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of one functional group with another, depending on the reagents used.

Scientific Research Applications

Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate include:

Uniqueness

What sets this compound apart is its unique structure, which combines the properties of acetic acid with a substituted phenyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

844437-78-1

Molecular Formula

C19H30O6

Molecular Weight

354.4 g/mol

IUPAC Name

acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate

InChI

InChI=1S/C17H26O4.C2H4O2/c1-3-4-5-6-10-17(21-14(2)18)13-20-12-15-8-7-9-16(19)11-15;1-2(3)4/h7-9,11,17,19H,3-6,10,12-13H2,1-2H3;1H3,(H,3,4)/t17-;/m1./s1

InChI Key

QVGMWBFEOKQTBP-UNTBIKODSA-N

Isomeric SMILES

CCCCCC[C@H](COCC1=CC(=CC=C1)O)OC(=O)C.CC(=O)O

Canonical SMILES

CCCCCCC(COCC1=CC(=CC=C1)O)OC(=O)C.CC(=O)O

Origin of Product

United States

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